6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol This compound features a pyrimidine ring substituted with a cyclopropylamino group at the 6-position and a methyl group at the 1-position
Preparation Methods
The synthesis of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrimidine derivative with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the cyclopropylamino group or other substituents are replaced by different functional groups.
Scientific Research Applications
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance:
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Pyridazinone Derivatives: These derivatives have a pyridazinone ring and are known for their anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c12-7-3-6(10-8(13)11-7)4-9-5-1-2-5/h3,5,9H,1-2,4H2,(H2,10,11,12,13) |
InChI Key |
AYUFGQHPIGAERC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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